molecular formula C38H44ClNO8 B136021 Chromoionophore XIII CAS No. 135656-96-1

Chromoionophore XIII

Cat. No.: B136021
CAS No.: 135656-96-1
M. Wt: 678.2 g/mol
InChI Key: DWDBGBLRJZYBTF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chromoionophore XIII, also known as SNARF-DE, is primarily used as a pH sensor . Its primary targets are hydrogen ions (H+) in the environment . The role of these targets is crucial as they determine the acidity or alkalinity of a solution.

Mode of Action

This compound operates by reversibly binding to hydrogen ions in a highly selective manner . The classical signal transducer is known as H+ chromoionophore, which is essentially a highly lipophilic pH indicator .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ion-exchange process. As the analyte level in the sample increases, the hydrogen ion concentration in the sensor decreases . This change in hydrogen ion concentration is what allows this compound to function as a pH sensor .

Result of Action

The result of this compound’s action is a change in color that can be readily identified by the naked eye or analyzed via an app . This color change is a direct result of the compound’s interaction with hydrogen ions, allowing it to function as a pH sensor .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its ability to function as a pH sensor is dependent on the presence of hydrogen ions . Furthermore, the compound’s lipophilicity and water-insolubility suggest that it may be more effective in non-polar environments . It’s also worth noting that this compound can prevent lactonization of the dye in an apolar environment .

Biochemical Analysis

Biochemical Properties

Chromoionophore XIII plays a significant role in biochemical reactions. It functions as a pH sensor that can be excited with red light This property makes it a valuable tool in the study of biochemical processes, particularly those involving pH changes

Cellular Effects

The cellular effects of this compound are primarily related to its function as a pH sensor . It can be used to monitor pH changes within cells, which can provide valuable insights into cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the specific effects of this compound on various types of cells are currently lacking.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to change color in response to pH changes This allows it to act as a visual indicator of pH changes within a biochemical system

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Chromoionophore XIII involves the synthesis of a lipophilic pH indicator. The classical synthetic route includes the reaction of a suitable precursor with a lipophilic group to enhance its hydrophobicity. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Chromoionophore XIII undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives with altered optical properties, while substitution reactions can yield new chromoionophore derivatives with modified ion-binding capabilities .

Biological Activity

Chromoionophore XIII is a synthetic molecular receptor that plays a significant role in ion detection and sensing applications. Its biological activity primarily revolves around its ability to selectively bind ions, which is crucial for various biochemical and physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

Chromoionophores are designed to facilitate the selective binding of specific ions while undergoing significant optical changes upon complex formation. This compound is particularly noted for its ability to interact with ions such as potassium (K+^+), sodium (Na+^+), and calcium (Ca2+^{2+}), making it valuable in various sensing applications.

The biological activity of this compound is largely attributed to its structural components that allow for ionophoric interactions. Upon binding with a target ion, the chromoionophore undergoes conformational changes that alter its optical properties, such as fluorescence intensity or wavelength shift. This property is exploited in various sensing technologies, particularly in fluorescence-based assays.

Ion Selectivity and Binding Affinity

Research indicates that this compound exhibits high selectivity for specific ions, which is essential for accurate sensing. The binding affinity can be quantified using stability constants derived from experimental data. For instance, studies have shown varying pKapK_a values depending on the ionophoric environment:

Ionophore Ion pK_a
This compoundK+^+9.3
Na+^+7.4
Ca2+^{2+}10.2

These values highlight the differential affinity of this compound towards various ions, which is critical for its application in selective ion detection.

Case Studies

  • Cell Imaging Applications : A study demonstrated the use of this compound in fluorescence imaging within living cells. The compound was incorporated into polymeric films that allowed for real-time monitoring of ion concentrations in cellular environments. The results indicated that the chromoionophore could successfully detect fluctuations in intracellular K+^+ levels during physiological processes.
  • Nitrite Detection : Another investigation focused on the application of this compound in detecting nitrite levels in biological samples. The study utilized a polymeric sensor incorporating the chromoionophore, showing significant improvements in response time and selectivity over traditional methods.

Properties

IUPAC Name

[7-(2-decoxycarbonylphenyl)-3-hydroxybenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43NO4.ClHO4/c1-4-7-8-9-10-11-12-15-24-42-38(41)32-17-14-13-16-31(32)36-33-22-19-28(39(5-2)6-3)26-35(33)43-37-30-23-20-29(40)25-27(30)18-21-34(36)37;2-1(3,4)5/h13-14,16-23,25-26H,4-12,15,24H2,1-3H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDBGBLRJZYBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC5=C4C=CC(=C5)O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583530
Record name 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135656-96-1
Record name 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromoionophore XIII
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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